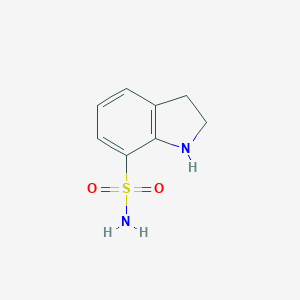

Indoline-7-sulfonamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dihydro-1H-indole-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLIZWSHMLSVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292539 | |

| Record name | 2,3-Dihydro-1H-indole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111048-65-8 | |

| Record name | 2,3-Dihydro-1H-indole-7-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111048-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indole-7-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Indoline 7 Sulfonamide and Derivatives

Overview of General Sulfonamide Synthesis

The formation of a sulfonamide bond is a cornerstone of organic synthesis, with a variety of methods developed over the years. These range from traditional, well-established reactions to more recent, innovative strategies employing metal catalysts or metal-free conditions.

Classical Approaches: Reaction of Amines with Sulfonyl Chlorides

The most conventional and widely used method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.inwikipedia.orgresearchgate.net This approach is favored for its simplicity and the general reactivity of the starting materials. sci-hub.se The base, often an organic amine like pyridine (B92270) or an inorganic base, serves to neutralize the hydrochloric acid generated during the reaction. wikipedia.orgekb.eg

While this method is effective, the nucleophilicity of the amine can be influenced by the groups attached to it, which can affect the reaction's success. ijarsct.co.in For instance, primary amines are generally highly reactive, whereas some secondary amines may exhibit lower reactivity. ijarsct.co.in A significant challenge in this classical approach can be the preparation of the sulfonyl chloride precursors, which may require harsh or toxic reagents. researchgate.netnih.gov

A general scheme for this reaction is as follows: RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl wikipedia.org

Transition Metal-Free Synthesis Strategies

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals to align with the principles of green chemistry. thieme-connect.com These strategies often rely on alternative activation methods.

One such approach involves the oxidative coupling of thiols and amines. For example, an iodine pentoxide (I₂O₅)-mediated reaction allows for the synthesis of sulfonamides from aryl thiols and amines under mild, metal-free conditions. thieme-connect.com Another metal-free method utilizes phenyl trimethylammonium tribromide (PTAB) to mediate the oxidative coupling of a benzene (B151609) sulfinate, which forms a sulfonyl bromide intermediate that then reacts with an amine. ekb.eg

Researchers have also explored the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in three-component reactions. hodgsonruss.com These reactions can proceed without a metal catalyst to produce sulfonamides. hodgsonruss.com Furthermore, photocatalytic methods using organic dyes like 4CzBN have been developed for the S-N coupling of sodium organosulfinates and hydroxamic acids, offering a sustainable pathway to acylsulfonamides. acs.orgacs.org

Transition Metal-Catalyzed Synthesis Strategies

Transition metal catalysis has revolutionized the synthesis of sulfonamides, offering highly efficient and selective methods for C-N bond formation. sci-hub.se Catalysts based on ruthenium, palladium, and copper are particularly prominent in this area.

Ruthenium catalysts have proven to be highly effective for the direct C-H functionalization of indolines to introduce a sulfonamide group at the C7 position. sci-hub.se This method is synthetically valuable as many pharmaceutical scaffolds contain this specific structural motif. sci-hub.se

A notable example is the ruthenium-catalyzed direct C7 amidation of indoline (B122111) C-H bonds using sulfonyl azides. nih.govicm.edu.pl The reaction typically employs a catalyst system such as [RuCl₂(p-cymene)]₂ along with a silver salt additive like AgSbF₆ and AgOAc. sci-hub.seicm.edu.pl This process allows for the synthesis of a variety of 7-sulfonamide substituted indolines under relatively mild conditions and with good functional group tolerance. sci-hub.senih.gov The directing-group-assisted C-H bond functionalization at the C7 position is a key feature of this strategy. sci-hub.se

A general reaction scheme for this transformation is: Indoline + Sulfonyl Azide (B81097) --([RuCl₂(p-cymene)]₂, AgSbF₆, AgOAc)--> 7-Sulfonamide substituted indoline sci-hub.seicm.edu.pl

| Catalyst System | Reactants | Product | Reference |

| [RuCl₂(p-cymene)]₂, AgSbF₆, AgOAc | Indolines, Sulfonyl azides | 7-Sulfonamide substituted indolines | sci-hub.seicm.edu.pl |

Palladium catalysts are widely used for cross-coupling reactions to form C-N bonds in the synthesis of N-aryl sulfonamides. tandfonline.com One of the significant advancements in this area is the palladium-catalyzed chlorosulfonylation of arylboronic acids, followed by an S-N coupling with an amine. ijarsct.co.innih.govmit.edu This two-step, one-pot process provides access to a wide range of arylsulfonyl chlorides and their corresponding sulfonamides under mild conditions and with good functional group tolerance. nih.govmit.educapes.gov.br This method avoids the harsh conditions and regioselectivity issues associated with classical electrophilic aromatic substitution. nih.gov

Palladium nanoparticles have also been employed as a reusable catalyst for the N-arylation of sulfonamides with aryl halides and triflates under mild conditions. tandfonline.com Furthermore, palladium-catalyzed aminosulfonylation processes using aryl iodides and hydrazines have been developed. nih.gov

| Catalyst | Reactants | Product | Reference |

| Palladium(II) acetate (B1210297), Biaryl phosphine (B1218219) ligands | Arylboronic acids, Phenyl chlorosulfate, Amines | Aryl sulfonamides | sci-hub.senih.gov |

| Palladium nanoparticles | Sulfonamides, Aryl halides/triflates | N-aryl sulfonamides | tandfonline.com |

Copper-based catalysts are attractive for sulfonamide synthesis due to their low cost and versatile reactivity. dntb.gov.ua Copper catalysts can effectively promote the sulfonylation of organic compounds through various mechanisms, including direct C-H functionalization and multicomponent reactions. dntb.gov.ua

One prominent copper-catalyzed method is the three-component reaction of (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate like DABSO. nih.govscispace.com This single-step process, catalyzed by Cu(II), allows for the direct synthesis of a broad range of sulfonamides and tolerates wide variations in the coupling partners. nih.govscispace.com

Copper catalysts are also used in the oxidative coupling of sodium sulfinates and amines to form sulfonamides. researchgate.net These reactions can use molecular oxygen or DMSO as the oxidant. researchgate.net Additionally, copper-catalyzed N-arylation of sulfonamides with arylboronic acids is a well-established method. ekb.eg Iron and copper co-catalyzed reactions have also been developed for a one-pot, two-stage synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides. thieme-connect.comthieme.de

| Catalyst | Reactants | Product | Reference |

| Copper(II) | (Hetero)aryl boronic acids, Amines, DABSO | Sulfonamides | nih.govscispace.com |

| Copper(I) or Copper(II) | Sodium sulfinates, Amines | Sulfonamides | researchgate.net |

| Iron(III) and Copper(I) | Activated arenes, Primary sulfonamides | Diaryl sulfonamides | thieme-connect.comthieme.de |

Targeted Synthesis of Indoline-7-sulfonamide Isomers and Derivatives

The synthesis of indoline-7-sulfonamides is a nuanced area of organic chemistry, driven by the need for precise control over the placement of the sulfonamide group on the indoline ring system.

Challenges in Regiospecificity of Sulfonylation on Indoline Ring Systems

The indoline nucleus presents a significant challenge for regiospecific functionalization. As a bicyclic aromatic amine, its reactivity in electrophilic substitution reactions is complex. The nitrogen atom in the five-membered ring is an activating, ortho-, para-directing group, while the benzene ring itself has its own substitution patterns. This often leads to substitutions at the C5 position, which is electronically favored and sterically more accessible. nih.gov In contrast, the C7 position is ortho to the nitrogen atom but is sterically hindered by the adjacent fused pyrrolidine (B122466) ring, making direct functionalization at this site difficult. mdpi.com

Traditional electrophilic substitution methods, such as sulfonation with chlorosulfonic acid, typically yield the 5-sulfonyl chloride derivative as the major product due to these electronic and steric factors. nih.gov Achieving C7 selectivity requires overcoming the inherent reactivity of the indoline system, necessitating the development of more sophisticated synthetic strategies. These strategies often involve transition-metal-catalyzed C-H activation, where a directing group on the indoline nitrogen guides the catalyst to the sterically encumbered C7 position, overriding the natural electronic preference for the C5 position. acs.org

**2.2.2. Specific Routes to 7-Sulfonamide Functionalization

To address the challenges of regioselectivity, chemists have devised specific methods to install a sulfonamide group at the C7 position of the indoline core.

A prominent strategy for creating the C7-N-S bond is through transition-metal-catalyzed direct C-H amidation. This method involves the reaction of an N-protected indoline with a sulfonyl azide in the presence of a metal catalyst. Ruthenium and Iridium complexes have proven particularly effective. nih.govnih.gov

In a typical ruthenium-catalyzed process, an N-directing group (like an acetyl or picolinamide (B142947) group) on the indoline nitrogen chelates to the metal center, positioning it in close proximity to the C7-H bond. nih.govicm.edu.plsci-hub.se This facilitates the regioselective cleavage of the C-H bond and subsequent reaction with a sulfonyl azide, which serves as the nitrogen and sulfonyl source, to form the desired 7-sulfonamido indoline derivative. nih.govicm.edu.pl The reaction proceeds with good functional group tolerance under relatively mild conditions. nih.gov Iridium-catalyzed variants have also been developed, offering high catalytic activity for the C-7 amination of indolines with a broad range of organic azides, including sulfonyl azides, sometimes even at room temperature. nih.govacs.org

Table 1: Catalytic Systems for Direct C7 Amidation of Indolines

| Catalyst System | Directing Group | Amine Source | Key Features |

|---|---|---|---|

| [RuCl₂(p-cymene)]₂ / AgSbF₆ / AgOAc | Acetyl, Picolinamide | Sulfonyl Azides | Good functional tolerance, mild conditions. nih.govicm.edu.plsci-hub.se |

| [IrCp*Cl₂]₂ / AgSbF₆ / NaOAc | Acetyl, Boc, Cbz | Sulfonyl Azides | High catalytic activity, applicable at room temperature. nih.govacs.org |

This table is interactive. Click on the headers to sort.

The primary strategy to overcome the significant steric hindrance at the C7 position is the use of chelation-assisted, directing-group-mediated C-H activation. acs.org The directing group, installed on the indoline nitrogen, acts as a temporary anchor for the transition metal catalyst. This coordination brings the catalytic center into the immediate vicinity of the C7-H bond, favoring its activation over the more accessible C-H bonds at other positions (C4, C5, C6). mdpi.comnih.gov

The design of the directing group and the catalyst itself is crucial. For instance, the use of bulky ligands on the metal catalyst can further influence the steric environment of the reaction, enhancing selectivity. orgsyn.org Additionally, manipulating reaction conditions such as temperature and solvent can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. fiveable.me By forcing the reaction through a specific, sterically constrained transition state, these methods effectively bypass the kinetic and thermodynamic penalties associated with functionalizing the hindered C7 position. fastercapital.com

Synthesis of N-substituted this compound Analogs

The synthesis of N-substituted this compound analogs is readily achievable, often integrated into the primary synthetic route. The directing groups used for C7 functionalization, such as acetyl or benzoyl groups, are themselves N-substituents. mdpi.comnih.gov These can often be retained in the final molecule or removed to allow for further functionalization.

For example, C7-amination methods have been shown to be compatible with a variety of N-protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be readily removed post-functionalization. nih.govacs.org Once the C7-sulfonamide moiety is in place and the N-H bond is free, standard N-alkylation or N-acylation reactions can be performed to introduce a wide array of substituents at the nitrogen atom, leading to a diverse library of analogs. nih.gov This modular approach allows for systematic exploration of structure-activity relationships.

Flow Chemistry Applications in Indoline-Sulfonamide Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages for the synthesis of indoline and indole (B1671886) scaffolds, including potential applications for sulfonamide derivatives. mdpi.comnih.gov This technology provides enhanced control over reaction parameters like temperature and pressure, improves heat transfer, and allows for the safe handling of hazardous reagents and intermediates, such as azides. mdpi.comacs.org

While specific reports on the end-to-end flow synthesis of this compound are emerging, the individual steps have been successfully adapted to flow conditions. For example, multistep syntheses, including reductions of indoles to indolines and subsequent N-alkylations, have been performed in continuous flow reactors. researchgate.net The Hemetsberger-Knittel indole synthesis, a process that can be adapted to produce precursors for sulfonamide analogs, has been successfully implemented using flow methodologies, resulting in rapid and high-yield production. nih.gov The combination of flow chemistry with other enabling technologies like microwave irradiation can further accelerate the synthesis of complex heterocyclic molecules. acs.orgnih.gov The application of flow chemistry is particularly promising for scaling up the synthesis of pharmacologically relevant this compound derivatives. acs.org

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, alternative energy sources, and more efficient catalytic systems to minimize waste and hazardous byproducts.

One notable sustainable method involves a ruthenium-catalyzed direct C-7 amidation of indoline C-H bonds using sulfonyl azides. sci-hub.seijarsct.co.inicm.edu.pl This process offers a more atom-economical route to 7-sulfonamide substituted indolines compared to traditional methods. sci-hub.seijarsct.co.inicm.edu.pl The reaction is carried out in the presence of a ruthenium catalyst, such as [RuCl2(p-cymene)]2, along with additives like silver hexafluoroantimonate (AgSbF6) and silver acetate (AgOAc), in an organic solvent like 1,2-dichloroethane (B1671644) (DCE). sci-hub.seicm.edu.pl This direct C-H functionalization strategy avoids the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. researchgate.net

Another green approach utilizes water as a solvent, which is a significant improvement over volatile and often toxic organic solvents. nih.gov For instance, the synthesis of certain sulfonamide derivatives has been successfully achieved in water, sometimes with the aid of a phase-transfer catalyst for water-insoluble reactants. icm.edu.pl These aqueous methods are not only environmentally benign but can also simplify product isolation, with the desired sulfonamides often precipitating out of the reaction mixture and being collected by simple filtration. icm.edu.pl

The use of alternative energy sources like microwave irradiation and ultrasound has also been explored to promote greener syntheses. nih.gov Microwave-assisted synthesis, for example, has been employed for the N-arylation of sulfonamides, often leading to significantly reduced reaction times and improved yields compared to conventional heating. ijarsct.co.in Similarly, sonochemical methods, which utilize ultrasound, have been shown to be effective in synthesizing certain sulfonamide derivatives, with water often being the preferred solvent. nih.gov

Furthermore, efforts have been made to develop metal-free and solvent-free reaction conditions. ijarsct.co.inthieme-connect.com For example, the synthesis of N-aryl and N-alkyl sulfonamides has been achieved under solvent-free conditions, which is a highly desirable green chemistry approach. ijarsct.co.in Additionally, mechanochemical methods, which involve grinding solid reactants together, have been developed for sulfonamide synthesis, eliminating the need for bulk solvents and often leading to higher yields and shorter reaction times. acs.org

Continuous flow synthesis is another promising green technology that has been applied to the preparation of sulfonamide libraries. nih.gov This method offers advantages such as enhanced safety, better process control, and easier scalability. nih.gov The use of meso-reactor systems in flow chemistry allows for the efficient and rapid synthesis of sulfonamides with minimal waste generation. nih.gov

These sustainable and green chemistry approaches represent a significant step forward in the synthesis of this compound and related compounds, offering more environmentally friendly and efficient alternatives to traditional synthetic routes.

Table 1: Comparison of Sustainable Synthetic Methods for Sulfonamide Derivatives

| Method | Catalyst/Reagent | Solvent | Energy Source | Key Advantages |

| Ruthenium-Catalyzed C-H Amidation | [RuCl2(p-cymene)]2, AgSbF6, AgOAc | 1,2-dichloroethane (DCE) | Conventional Heating | Direct C-H functionalization, high atom economy. sci-hub.seicm.edu.pl |

| Aqueous Synthesis | Na2CO3 (as base) | Water | Room Temperature | Environmentally benign solvent, simplified product isolation. icm.edu.pl |

| Microwave-Assisted Synthesis | Copper Iodide (CuI) | N-methylpyrrolidone (NMP) | Microwave Irradiation | Reduced reaction times, improved yields. ijarsct.co.in |

| Ultrasound-Assisted Synthesis | K2CO3 (as base) | Water | Ultrasound | Energy efficient, use of green solvent. nih.gov |

| Mechanochemical Synthesis | Grinding | Solvent-free | Mechanical Energy | Avoids bulk solvents, shorter reaction times, high yields. acs.org |

| Continuous Flow Synthesis | Meso-reactor apparatus | Green media | Not specified | Enhanced safety, scalability, waste minimization. nih.gov |

Chemical Reactivity and Derivatization Strategies of Indoline 7 Sulfonamide

Functional Group Transformations of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a versatile functional handle that can undergo a variety of chemical transformations. These reactions allow for the introduction of diverse substituents, which can significantly alter the compound's properties.

Primary sulfonamides can be readily N-alkylated or N-arylated. For instance, methylation at the sulfonamide nitrogen can be achieved using reagents like (trimethylsilyl)diazomethane (TMSD). nih.gov A more general approach involves the reaction of the corresponding indoline-7-sulfonyl chloride with various primary and secondary amines to yield a library of N-substituted sulfonamides. nih.govmdpi.com This method is fundamental for creating structural diversity. nih.gov The synthesis of tertiary sulfonamides has also been explored as a strategy to develop non-zinc-binding inhibitors of certain enzymes. ekb.eg

The sulfonamide group can also be modified through acylation. Reaction of an N-Cbz protected 7-sulfonamide indoline (B122111) with an acid chloride can produce N-acylsulfonamide derivatives. google.com These N-acylsulfonamides are an important class of compounds, and their acidic nature can be fine-tuned through structural modifications. nih.gov

Beyond substitution, the sulfonamide moiety can undergo more profound transformations. Reduction of the sulfonamide can lead to the corresponding amines. Conversely, oxidation using agents such as potassium permanganate (B83412) can convert the sulfonamide to sulfonic acid derivatives. A powerful method for late-stage functionalization involves the reductive cleavage of the N-S bond in secondary sulfonamides, which generates sulfinates and amines that can be trapped with various electrophiles for further diversification. semanticscholar.org In some contexts, such as reactions with thermally generated benzynes, tertiary sulfonamides can undergo desulfonylation, resulting in the complete removal of the sulfonyl group. nih.gov

Table 1: Selected Functional Group Transformations of the Sulfonamide Moiety

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| N-Methylation | (trimethylsilyl)diazomethane (TMSD) | N-methyl sulfonamide | nih.gov |

| N-Alkylation/Arylation | Indoline-7-sulfonyl chloride + primary/secondary amine | N-substituted sulfonamide | nih.govmdpi.com |

| N-Acylation | N-Cbz-indoline-7-sulfonamide + acid chloride | N-acylsulfonamide | google.com |

| Reduction | Lithium aluminum hydride | Amine | |

| Oxidation | Potassium permanganate | Sulfonic acid | |

| Reductive N-S Cleavage | Reductive conditions followed by electrophile trapping | Sulfinates and functionalized amines | semanticscholar.org |

| Desulfonylation | Reaction with thermally generated benzynes | Desulfonylated indoline | nih.gov |

Reactions at the Indoline Nitrogen (N1)

The secondary amine of the indoline ring (N1) is a key site for derivatization, primarily through alkylation and acylation reactions. These modifications are often used to install protecting groups or to introduce moieties that can interact with biological targets.

A common strategy involves the protection of the indoline nitrogen to prevent unwanted side reactions during subsequent synthetic steps. For example, the N1 position can be protected with a carboxybenzyl (Cbz) group by reacting the indoline with benzylchloroformate. google.com N-acylation is also a prevalent transformation. beilstein-journals.org

The substituent on the indoline nitrogen can also influence the reactivity of the entire molecule. In the context of radical cyclizations, N-sulfonyl groups, such as an N-tosyl group, can be eliminated from the indoline nitrogen during the reaction sequence. beilstein-journals.org This highlights that the N1-substituent can act as more than just a passive protecting group and can participate directly in chemical transformations.

Reactivity of the Indoline Ring System (Excluding Sulfonylation at C7)

The indoline ring system possesses its own characteristic reactivity. One of the most fundamental transformations is the dehydrogenation or aromatization of the indoline core to form the corresponding indole (B1671886). rsc.orgnih.gov This conversion can be catalyzed by enzymes like Cytochrome P450 (CYP3A4) and significantly alters the electronic and steric profile of the molecule, which can lead to different pharmacological activities. nih.gov Indoline products are also susceptible to air autooxidation to the corresponding indole. nih.gov

The C7 position of the indoline and indole nucleus is often challenging to functionalize selectively. nih.govresearchgate.net However, several advanced catalytic methods have been developed to introduce a variety of functional groups at this site, moving beyond simple sulfonylation.

C-H Amidation/Amination: Direct C7 amidation of indoline C-H bonds can be achieved using ruthenium or iridium catalysts with sulfonyl azides as the nitrogen source, directly yielding 7-aminoindoline derivatives. sci-hub.seresearchgate.netijarsct.co.in A copper-mediated cross-dehydrogenative coupling has also been reported for reacting indolines with sulfonamides at the C7 position. acs.org

C-H Borylation: A versatile, one-pot strategy for the C7-selective boronation of indoles involves an iridium-catalyzed C2/C7-diboronation followed by a palladium-catalyzed C2-protodeboronation. nih.govacs.orgresearchgate.net The resulting C7-boroindoles are valuable intermediates that can be converted into a range of derivatives, including C7-halo, C7-hydroxy, and C7-aryl indoles, through subsequent cross-coupling reactions. nih.govacs.orgresearchgate.net

C-H Allylation: A ruthenium or rhodium-catalyzed C7 allylation of indolines has been developed using vinylcyclopropanes as the allylating agent. rsc.org This method proceeds via sequential C-H and C-C bond activation and tolerates a wide range of substrates. rsc.org

C-H Silylation: Regioselective C7-H silylation of indole derivatives can be accomplished using palladium catalysis with a phosphorus(III) directing group. researchgate.net The resulting C7-silylated indoles are versatile building blocks for further transformations. researchgate.net

Table 2: Selected C7-Derivatization Strategies for the Indoline/Indole Ring

| Reaction Type | Catalyst/Reagents | Functional Group Introduced | Reference(s) |

|---|---|---|---|

| C-H Amidation | [RuCl₂(p-cymene)]₂, sulfonyl azide (B81097) | -NHSO₂R | sci-hub.seijarsct.co.in |

| C-H Borylation | Iridium catalyst, HBpin | -B(pin) | nih.govacs.orgresearchgate.net |

| C-H Allylation | [Ru(p-cymene)Cl₂]₂, vinylcyclopropane | -CH₂CH=CHR | rsc.org |

| C-H Silylation | Palladium catalyst, silylating agent | -SiR₃ | researchgate.net |

Strategies for Modulating Physicochemical Properties through Derivatization

Derivatization of the indoline-7-sulfonamide scaffold is a powerful tool for optimizing physicochemical properties critical for drug development, such as solubility, lipophilicity, and membrane permeability.

The sulfonamide moiety itself offers numerous opportunities for modulation. The introduction of a trifluoromethyl group, a common bioisostere, is known to increase metabolic stability and lipophilicity, contrasting with the polar nature of the unsubstituted sulfonamide which enhances solubility. The conversion of a primary sulfonamide to an N-acylsulfonamide can significantly impact acidity, lipophilicity, and permeability. nih.gov

Another strategy involves the formation of cocrystals. The sulfonamide group can form robust hydrogen-bonding synthons with coformers like lactams, which can be used to control and modulate the physicochemical properties of the solid form. nih.gov Complexation with metal ions, such as ruthenium(III), has also been shown to enhance the biological activity of sulfonamides, potentially by improving their penetration through lipid cell membranes. mdpi.com

The lipophilicity (often expressed as logD) is a key parameter that can be tuned. For instance, in a series of N-aryl indole derivatives, introducing a fluoro substituent was shown to produce compounds with lower lipophilicity, which can be advantageous for reducing certain off-target effects. nih.gov

Table 3: Strategies for Modulating Physicochemical Properties

| Derivatization Strategy | Property Modulated | Example/Effect | Reference(s) |

|---|---|---|---|

| N-Acylation of Sulfonamide | Acidity, Lipophilicity, Permeability | Creates acidic N-acylsulfonamide motif with tunable properties. | nih.gov |

| Introduction of Fluorine | Lipophilicity | Fluoro-substituents can lower logD values. | nih.gov |

| Bioisosteric Replacement | Lipophilicity, Metabolic Stability | Replacing H with a trifluoromethyl group increases lipophilicity. | |

| Cocrystal Formation | Solid-state properties, Solubility | Forms defined supramolecular synthons with coformers. | nih.gov |

| Metal Complexation | Membrane Permeation | Complexation with Ru(III) can increase penetration through lipid membranes. | mdpi.com |

Spectroscopic and Computational Characterization of Indoline 7 Sulfonamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in determining the molecular structure of Indoline-7-sulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique insights into the compound's framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of an indoline (B122111) sulfonamide derivative in DMSO-d6 shows characteristic signals for aromatic protons in the range of 6.51-7.70 ppm. rsc.org The protons of the sulfonamide group (–SO2NH–) typically appear as a singlet between 8.78 and 10.15 ppm. rsc.org For a related indoline structure, proton signals for the non-aromatic part of the indoline ring are observed as triplets at approximately 3.00 ppm and 3.49 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. In indoline derivatives, aromatic carbons show signals in the region of 111.83 to 160.11 ppm. rsc.org For the parent indoline molecule, carbon signals are observed at approximately 152.4 (C-7a), 130.3 (C-3a), 127.3 (C-5), 124.5 (C-6), 124.4 (C-4), 109.5 (C-7), 46.9 (C-2), and 29.9 (C-3) ppm. chemicalbook.com The presence of the sulfonamide group at the 7-position would influence the chemical shifts of the adjacent carbons.

Table 1: Representative NMR Data for Indoline and Related Sulfonamides

| Nucleus | Functional Group/Position | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons | 6.51 - 7.70 | rsc.org |

| ¹H | -SO₂NH- | 8.78 - 10.15 | rsc.org |

| ¹H | Indoline CH₂ (C3) | ~3.00 | chemicalbook.com |

| ¹H | Indoline CH₂ (C2) | ~3.49 | chemicalbook.com |

| ¹³C | Aromatic Carbons | 111.83 - 160.11 | rsc.org |

| ¹³C | Indoline C-7a | ~152.4 | chemicalbook.com |

| ¹³C | Indoline C-3a | ~130.3 | chemicalbook.com |

| ¹³C | Indoline C-2 | ~46.9 | chemicalbook.com |

| ¹³C | Indoline C-3 | ~29.9 | chemicalbook.com |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For arylsulfonamides, the N-H stretching vibrations of the sulfonamide group are observed in the ranges of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric). znaturforsch.com The asymmetric and symmetric stretching vibrations of the SO₂ group appear as strong bands in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. znaturforsch.com Additionally, the S-N stretching vibration is found in the range of 924–906 cm⁻¹. znaturforsch.com For the parent indole (B1671886) structure, a characteristic N-H stretching vibration band is observed at 3406 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Asymmetric N-H Stretch | -SO₂NH₂ | 3390 - 3323 | znaturforsch.com |

| Symmetric N-H Stretch | -SO₂NH₂ | 3279 - 3229 | znaturforsch.com |

| Asymmetric S=O Stretch | -SO₂NH₂ | 1344 - 1317 | znaturforsch.com |

| Symmetric S=O Stretch | -SO₂NH₂ | 1187 - 1147 | znaturforsch.com |

| S-N Stretch | -SO₂NH₂ | 924 - 906 | znaturforsch.com |

| N-H Stretch | Indoline NH | ~3406 | researchgate.net |

Mass Spectrometry (MS and HRMS-ESI)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) provides highly accurate mass measurements, which aids in confirming the molecular formula. For instance, various indole and indoline sulfonamide derivatives have been characterized using HRMS-ESI to confirm their calculated molecular weights. mdpi.comnih.govnih.gov This technique is crucial for verifying the successful synthesis of the target compound.

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details. While specific X-ray crystallographic data for this compound was not found in the search results, related structures such as heterocyclic 1,7-disubstituted indole sulfonamides have been studied using this method. nih.gov The crystal structure of an hCA II adduct with 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide has also been determined, revealing key interactions within the enzyme's active site. nih.gov Such studies are vital for understanding the precise spatial arrangement of the atoms.

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing theoretical insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to optimize molecular geometries, predict spectroscopic properties, and analyze electronic characteristics. For various sulfonamide derivatives, DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, have been employed to calculate optimized structures and theoretical vibrational frequencies (IR) and NMR chemical shifts. rsc.orgnih.gov These theoretical values are often in good agreement with experimental data, aiding in the assignment of spectral peaks. nih.gov DFT can also be used to investigate the electronic properties of related indole hydrazones, such as the band gap and charge transfer, providing a deeper understanding of their reactivity and potential applications. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be used to study the electronic transitions and solvatochromism of sulfonamide compounds. nih.govresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (protein or receptor) to form a stable complex. nih.govacs.org It is an essential tool in drug discovery for understanding binding mechanisms and predicting the affinity of a compound for a specific biological target.

Accurate preparation of both the ligand (this compound) and the target protein is a critical prerequisite for a successful molecular docking simulation. acs.org

Ligand Preparation:

2D Structure Drawing: The two-dimensional structure of this compound is drawn using chemical drawing software. nih.gov

3D Conversion and Optimization: The 2D structure is converted into a 3D model. Its geometry is then optimized using computational methods (like DFT or molecular mechanics force fields) to find its most stable, low-energy conformation. nih.gov This step is crucial as the ligand's conformation can significantly impact its binding to the protein.

File Format Conversion: The final optimized 3D structure is saved in a suitable file format, such as PDB (Protein Data Bank) or mol2, which is compatible with docking software. nih.gov

Protein Structure Preparation:

Selection and Retrieval: A high-resolution 3D crystal structure of the target protein is selected and retrieved from a public repository like the Protein Data Bank (www.rcsb.org). chemmethod.com

Initial Cleanup: The protein structure is prepared by removing non-essential components such as water molecules, co-crystallized ligands, and any cofactors or metal ions that are not relevant to the binding interaction being studied. nih.gov

Protonation and Charge Assignment: Hydrogen atoms, which are often not resolved in X-ray crystal structures, are added to the protein. This includes adding polar hydrogens to amino acid residues. mdpi.com Partial atomic charges are then assigned to all atoms using a standard force field, such as OPLS (Optimized Potentials for Liquid Simulations) or Kollman charges. nih.govmdpi.com

Defining the Binding Site: The active site or binding pocket of the protein is defined. This is often done by creating a grid box that encompasses the region where the original ligand was bound or a predicted binding site. nih.gov

Once both the ligand and protein are properly prepared, they are used as input for the docking algorithm, which explores possible binding poses and scores them based on their predicted binding affinity.

Binding Mode Predictions and Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Computational molecular docking studies provide critical insights into the potential binding modes of this compound and its derivatives within the active sites of various protein targets. These analyses predict the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Studies on related indole and indoline sulfonamide scaffolds reveal common binding patterns that are likely applicable to this compound. The sulfonamide moiety is a key functional group for interaction, often acting as a zinc-binding group (ZBG) in metalloenzymes or as a hydrogen bond donor and acceptor. nih.govacs.org For instance, in docking studies with the bacterial enzyme DapE, the sulfonamide group of indoline-6-sulfonamides was predicted to bind to the active site zinc ion. nih.gov Similarly, in analyses of aryl-sulfonamides binding to the DCAF15 protein, the sulfonamide moiety was shown to be a predominant site of interaction, forming water-mediated hydrogen bonds. researchgate.net

The indoline or indole core typically engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. researchgate.net For example, molecular docking of indole sulfonamide derivatives into the aromatase active site showed that the indole ring could occupy the same binding site as the natural substrate, forming key hydrophobic contacts. researchgate.net In some cases, the indole N-H group can also act as a hydrogen bond donor. nih.gov The combination of hydrogen bonding from the sulfonamide group and hydrophobic interactions from the fused ring system is crucial for stabilizing the ligand in the binding pocket. researchgate.netplos.org

The specific interactions predicted for sulfonamide derivatives can vary depending on the target protein. Docking studies of various indole-sulfonamides have identified interactions with key residues like MET374 and ASP309 in aromatase, and Thr25, Thr26, and His41 in viral proteases. researchgate.netnih.gov These findings suggest that this compound likely utilizes its sulfonamide group for polar, directional interactions while the indoline ring anchors it within hydrophobic subpockets of a target protein.

Table 1: Predicted Interaction Types for Indoline Sulfonamide Scaffolds

| Interaction Type | Molecular Moiety | Potential Interacting Partner (in Protein) | Supporting Evidence |

|---|---|---|---|

| Hydrogen Bonding | Sulfonamide (-SO₂NH-) | Amino acid residues (e.g., His, Asp), structural water | researchgate.net, acs.org, nih.gov |

| Zinc Coordination | Sulfonamide (-SO₂NH-) | Zinc ions in metalloenzymes | nih.gov |

| Hydrophobic Interactions | Indoline Ring | Nonpolar amino acid residues (e.g., Leu, Val, Phe) | nih.gov, researchgate.net, acs.org |

| π-Interactions | Indole/Aromatic Ring | Aromatic residues (e.g., Phe, Tyr, Trp) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For sulfonamide derivatives, QSAR studies help identify the key molecular features and physicochemical properties that govern their inhibitory potency against various biological targets. nih.gov

While specific QSAR models exclusively for this compound are not widely documented, studies on broader classes of indole and indoline sulfonamides provide valuable insights. researchgate.netacs.org These models typically employ a range of molecular descriptors, which are numerical values representing different aspects of a molecule's structure. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov

For example, a QSAR study on a series of indomethacin (B1671933) derivatives, which share structural similarities, utilized descriptors such as the index of refraction (IOR) and electronegativity (Xeq) to model their activity. nih.gov In studies of other sulfonamides, descriptors related to molecular connectivity (e.g., Chi indices) and 3D properties derived from Comparative Molecular Field Analysis (CoMFA) have proven effective. nih.gov A common finding is that both electronic and steric/hydrophobic properties are crucial for activity. The presence of specific substituents on the aromatic rings can significantly modulate the biological effect, a relationship that QSAR models aim to quantify. ajol.info For instance, a QSAR model for indole-sulfonamide derivatives highlighted an electronegativity descriptor (MATS6e) as being important for inhibitory activity against aromatase. researchgate.net

These models are statistically validated using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

Table 2: Common Descriptors Used in QSAR Models for Sulfonamide Derivatives

| Descriptor Class | Example Descriptors | Information Encoded | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Electron distribution, reactivity, polarity | nih.gov, researchgate.net |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, membrane permeability | nih.gov, nih.gov |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index, Balaban Index | Size, shape, branching, connectivity | nih.gov, nih.gov |

| 3D-QSAR | CoMFA/CoMSIA Fields | 3D steric and electrostatic fields | nih.gov |

Theoretical Studies of Reactivity and Stability

Theoretical studies, primarily using Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and stability of molecules like this compound. researchgate.netnih.gov These computational methods provide insights into molecular properties that are difficult to measure experimentally. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. frontiersin.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. nih.govnih.gov

For related sulfonamide compounds, DFT calculations have been used to map these frontier molecular orbitals. nih.govnih.gov The distribution of HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. In many sulfonamide derivatives, the HOMO is often localized on the electron-rich indole or aromatic ring, while the LUMO may be distributed over the sulfonamide group and its attached aryl ring. nih.govmdpi.com

Table 3: Representative Quantum Chemical Parameters for Sulfonamide Scaffolds

| Parameter | Symbol | Significance | Typical Findings in Related Compounds |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | Often localized on the indole/aromatic ring system nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | Often localized on the sulfonamide moiety and adjacent rings nih.gov |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity, kinetic stability | A lower gap indicates higher reactivity nih.govfrontiersin.org |

| Chemical Hardness | η | Resistance to change in electron configuration | Calculated from HOMO and LUMO energies nih.gov |

| Chemical Potential | μ | Electron escaping tendency | Calculated from HOMO and LUMO energies nih.gov |

Role and Significance of Indoline 7 Sulfonamide in Medicinal Chemistry Research

Indoline-7-sulfonamide as a Scaffold in Drug Discovery

The this compound core structure serves as a valuable scaffold in the design of new drugs due to the favorable properties of both the indoline (B122111) and sulfonamide moieties. ajchem-b.comresearchgate.net The indole (B1671886) nucleus is a key component in many natural and synthetic molecules with a wide array of therapeutic applications. nih.govnih.gov The sulfonamide group is also a well-established pharmacophore found in a variety of approved drugs, known for its ability to interact with diverse biological targets and improve the pharmacological profile of a molecule. researchgate.netekb.eg

The fusion of these two components creates a bicyclic structure that can be readily modified at several positions, allowing for the systematic exploration of chemical space and the optimization of biological activity. researchgate.net This structural versatility enables medicinal chemists to fine-tune the properties of this compound derivatives to achieve desired therapeutic effects. mdpi.com The inherent drug-like properties of this scaffold make it an attractive starting point for the development of new chemical entities targeting a range of diseases.

Design and Development of this compound Analogs with Enhanced Biological Activities

The rational design and synthesis of this compound analogs have led to the discovery of compounds with improved potency and selectivity. nih.gov A common strategy involves modifying the substituents on the indoline nitrogen, the sulfonamide nitrogen, and the aromatic ring of the benzenesulfonamide (B165840) portion. acs.org

For instance, in the development of tumor necrosis factor-α (TNF-α) inhibitors, researchers optimized a lead compound by creating analogs of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide. nih.gov Through shape screening and rational design based on docking analysis, they identified analogs with significantly enhanced inhibitory activity. One such analog, compound 4e , demonstrated a 14-fold increase in potency compared to the initial lead compound. nih.gov

Another approach involves the synthesis of bisindole and trisindole derivatives containing the sulfonamide moiety. acs.org These more complex structures have shown promising anticancer and antimalarial activities. For example, certain hydroxyl-containing bisindoles exhibited potent cytotoxic effects against various cancer cell lines, with some derivatives being more potent than the reference drug etoposide. acs.org

The following table summarizes the development of some this compound analogs and their enhanced activities:

| Parent Compound/Scaffold | Modification Strategy | Resulting Analog(s) | Enhanced Biological Activity |

| EJMC-1 (TNF-α inhibitor) | Shape screening and rational design | 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10), 4e | Increased TNF-α inhibition (S10: 2.2-fold > EJMC-1; 4e: 14-fold > EJMC-1) nih.gov |

| Monoindole-sulfonamide | Synthesis of bis- and trisindoles | Hydroxyl-containing bisindoles (e.g., 30 ) | Potent anticancer activity against HepG2 cells (4.6-fold > etoposide) acs.org |

| Monoindole-sulfonamide | Synthesis of bis- and trisindoles | 4-OCH3 substituted bisindole (11 ) | Most potent antimalarial agent in its series acs.org |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. nih.govresearchgate.netekb.eg These studies provide valuable insights for the rational design of more potent and selective compounds. nih.gov

Key findings from SAR studies on various indole-sulfonamide derivatives include:

Substitution on the Sulfonamide Phenyl Ring: Halogen substitution on the phenyl ring of the sulfonamide moiety is often essential for anticancer activity. researchgate.net For instance, while a bromine at the R2 position was optimal for activity in one study, replacing it with chlorine, though slightly reducing activity, significantly decreased toxicity. acs.org

Modifications at the Indoline Core: The presence and position of substituents on the indoline ring can dramatically affect activity. Adding a fluorine atom at the 7-position of the indoline has been shown to reduce mammalian cytotoxicity in some analogs. acs.org

Nature of the Linker: The length and flexibility of the chain connecting the indoline and sulfonamide parts can be critical. SAR analysis of certain antimalarial derivatives identified the alkyl chain length as a key determinant of activity. researchgate.net

The table below highlights some specific SAR findings for this compound derivatives:

| Structural Feature | Modification | Impact on Biological Activity |

| Sulfonamide Phenyl Ring | Halogen substitution | Essential for anticancer activity researchgate.net |

| R2 position of indoline | Bromine vs. Chlorine | Bromine optimal for activity, Chlorine reduces toxicity acs.org |

| 7-position of indoline | Fluorine substitution | Reduced mammalian cytotoxicity acs.org |

| Linker Chain | Variation in length | Influences antimalarial activity researchgate.net |

| Overall Structure | Monoindole vs. Bis/Trisindole | Bis- and trisindoles often show enhanced anticancer and antimalarial activity acs.org |

Investigation of Biological Targets and Mechanisms of Action

The biological effects of this compound derivatives stem from their interactions with various molecular targets. nih.govajchem-b.comnih.govmdpi.commdpi.com The sulfonamide group itself can interact with a range of biological targets, contributing to the therapeutic efficacy of these compounds. acs.orgresearchgate.net

Some of the key biological targets and mechanisms of action identified for indole-sulfonamide derivatives include:

Enzyme Inhibition: Many indole-sulfonamide derivatives exert their effects by inhibiting specific enzymes. nih.gov These include carbonic anhydrases (implicated in cancer), MET tyrosine kinase, and phosphatidylinositol 5-phosphate 4-kinase (PI5P4K). acs.orgresearchgate.net For example, certain 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide derivatives were potent and selective inhibitors of tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. mdpi.com

Receptor Interaction: The indole scaffold is known to interact with various receptors, including estrogen receptor-α. acs.orgnih.gov

Disruption of Microtubules: Some indole-sulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to a disorganization of microtubules and mitotic spindle formation. This mechanism is a hallmark of certain anticancer agents. acs.org

Modulation of Inflammatory Pathways: As seen with the dihydrobenzo[cd]indole-6-sulfonamide analogs, these compounds can act as inhibitors of TNF-α, a key player in inflammatory responses. nih.gov

Interaction with DCAF15: Isosteric mimics of the DCAF15 binder E7820, which is an aryl sulfonamide, have been designed using a 7-(N-aryl pyrrolidinyl) indole scaffold. This highlights the potential for these compounds to act as molecular glues. mdpi.com

Future Directions in Medicinal Chemistry Research involving this compound

The versatile this compound scaffold continues to be a fertile ground for medicinal chemistry research, with several promising future directions. researchgate.netnih.gov

Expansion of Therapeutic Applications: While significant research has focused on anticancer and antimicrobial activities, the exploration of this compound derivatives for other therapeutic areas, such as neurodegenerative diseases, cardiovascular disorders, and metabolic diseases, is a promising avenue. mdpi.com

Development of Novel Synthetic Methodologies: Advances in synthetic organic chemistry, including techniques like C-H functionalization, will enable more efficient and diverse late-stage derivatization of the indoline-sulfonamide core. acs.org This will facilitate the rapid generation of analog libraries for screening.

Integration of Computational and AI-driven Approaches: The use of computational modeling, virtual screening, and machine learning will accelerate the discovery and optimization of new this compound-based drug candidates. mdpi.com These in silico methods can help predict biological activity, toxicity, and pharmacokinetic properties, guiding the design of more effective and safer drugs.

Target Identification and Validation: Further research is needed to identify and validate new biological targets for this compound derivatives. openaccessjournals.com A deeper understanding of their mechanisms of action will enable more targeted drug design.

Exploration of Hybrids and Conjugates: The creation of hybrid molecules that combine the this compound scaffold with other pharmacophores is a strategy to develop compounds with dual or synergistic activities. researchgate.net

The continued exploration of the chemical space around the this compound scaffold, coupled with advancements in drug discovery technologies, holds great promise for the development of the next generation of therapeutic agents.

Advanced Analytical Techniques in Indoline 7 Sulfonamide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of Indoline-7-sulfonamide, providing the means to separate the compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of indoline (B122111) sulfonamides. mdpi.com The method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Reversed-phase columns, such as the C18 column, are commonly employed for the analysis of indoline compounds. cetjournal.itresearchgate.net

The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Method development often involves optimizing the mobile phase composition, which typically consists of a mixture of an aqueous component (like water with an acid modifier such as trifluoroacetic acid, TFA) and an organic solvent (such as acetonitrile (B52724) or methanol). mdpi.comcetjournal.itnih.gov The purity of synthesized indoline sulfonamide derivatives is routinely confirmed to be ≥95% by HPLC analysis. mdpi.com Detection is commonly achieved using a UV detector, as the indole (B1671886) ring system possesses a strong chromophore. researchgate.net

| Parameter | Typical Conditions for Indoline/Sulfonamide Analysis | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. researchgate.netresearchgate.net |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and Water (often with 0.1% TFA) | Elutes compounds from the column. mdpi.comcetjournal.it |

| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. researchgate.net |

| Detection | UV-Vis/Diode Array Detector (DAD) at specific wavelengths (e.g., 215 nm, 282 nm) | Quantifies the analyte based on light absorbance. researchgate.netnih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically under 2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. These characteristics make UHPLC particularly valuable in high-throughput screening and complex mixture analysis, such as in metabolic or degradation studies. mdpi.commdpi.com

For indoline sulfonamides and related compounds, UHPLC is often coupled with mass spectrometry (UHPLC-MS/MS) for highly sensitive and selective analysis. mdpi.commdpi.com The separation principles are the same as in HPLC, but the enhanced efficiency allows for better separation of closely related isomers or impurities. For instance, a UHPLC method for separating ivosidenib (B560149) and its degradation products used a C18 column with a gradient of acetonitrile and 0.1% TFA. nih.gov

Mass Spectrometry-Based Characterization and Quantification

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of newly synthesized this compound derivatives and for elucidating their structures. researchgate.netderpharmachemica.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govrsc.orgfrontiersin.org Electrospray ionization (ESI) is a common soft ionization technique used for these analyses, as it can generate intact molecular ions ([M+H]⁺ or [M+Na]⁺) from the analyte. rsc.orgfrontiersin.orgmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for identifying and characterizing degradation products, as mandated by regulatory guidelines like the ICH. researchgate.netnih.gov In these studies, the drug substance is subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light). researchgate.netnih.gov

The resulting mixture is first separated by LC (or UHPLC). The eluting compounds are then ionized and enter the mass spectrometer. In the first stage (MS1), the parent ion of a potential degradation product is selected. This ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second stage (MS2). By comparing the fragmentation pattern of the degradation product to that of the parent drug, its structure can be elucidated. For example, in the analysis of indapamide, a related molecule containing a 2,3-dihydro-1H-indole moiety, LC-MS was used to identify a degradation product formed by the loss of this group. nih.gov This approach allows for the confident identification of products from hydrolysis, oxidation, or photolysis. researchgate.netnih.gov

| Parent Compound/Ion | Stress Condition | Observed Fragment Ion (m/z) | Inferred Structural Loss |

|---|---|---|---|

| Indapamide [M-H]⁻ (m/z 364.05) | Generic Fragmentation | 232.98 | 2-methyl-2,3-dihydro-1H-indole nih.gov |

| Ivosidenib [M+H]⁺ | Acid/Alkaline Hydrolysis | DP-I | Hydrolytic cleavage nih.gov |

| Ivosidenib [M+H]⁺ | Oxidative (H₂O₂) | DP-III | Oxidative modification nih.gov |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR are routinely used to confirm the connectivity of atoms within the molecule. mdpi.comgoogle.comnih.gov

In the ¹H NMR spectrum of an indoline sulfonamide derivative, characteristic signals include the aromatic protons on the indoline and sulfonamide rings, the triplets for the ethylenic protons (-CH₂-CH₂-) of the indoline core, and a singlet for the sulfonamide N-H proton. google.comnih.gov ¹³C NMR provides information on the carbon framework of the molecule. rsc.orggoogle.com The purity of the compound can also be assessed by the absence of signals from impurities. The definitive assignment of the sulfonyl group to the 6- or 7-position of the indoline ring is often confirmed using advanced 2D NMR techniques. mdpi.comnih.gov

| Nucleus | Structure/Proton | Typical Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| ¹H NMR | Sulfonamide N-H | ~9.7-9.8 (singlet) | google.com |

| ¹H NMR | Aromatic Protons | ~7.0-7.5 | google.com |

| ¹H NMR | Indoline -CH₂-N- | ~3.6 (triplet) | google.com |

| ¹H NMR | Indoline -CH₂-C(Aryl)- | ~2.9 (triplet) | google.com |

| ¹³C NMR | Indoline C=O (N-acetyl) | ~169.0 | google.com |

| ¹³C NMR | Aromatic Carbons | ~120-145 | google.com |

| ¹³C NMR | Indoline -CH₂-N- | ~51.3 | google.com |

| ¹³C NMR | Indoline -CH₂-C(Aryl)- | ~24.3 | google.com |

Spectroscopic Methods for Quantitative Analysis

While MS and NMR are primarily used for qualitative characterization, spectroscopic methods are also applied for quantitative analysis. The most common approach is UV-Vis spectrophotometry, almost always used as a detection method coupled with HPLC or UHPLC. researchgate.netresearchgate.net

By creating a calibration curve using standards of known concentration, the amount of this compound in a sample can be accurately determined by measuring the area of its chromatographic peak at a specific wavelength where the compound absorbs light. researchgate.net The linearity of the response over a range of concentrations is a key validation parameter for such quantitative methods. researchgate.net Other spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy are also used for characterization, identifying functional groups like N-H, S=O (asymmetric and symmetric stretching), and C=O bonds, but are less frequently used for quantification. mdpi.comnih.gov

Integration of Analytical Techniques for Comprehensive Characterization

The definitive characterization of this compound, a specific positional isomer, requires a multi-faceted analytical approach. Due to the potential for isomeric impurities, particularly the more sterically favored Indoline-5-sulfonamide and Indoline-6-sulfonamide, relying on a single technique is insufficient. nih.gov The integration of chromatographic separation with various spectroscopic methods is essential for unambiguous structure elucidation, purity assessment, and comprehensive profiling. researchgate.netajrconline.org

The primary workflow for characterization involves an initial separation step, typically using a high-performance liquid chromatography (HPLC) system, followed by detailed spectroscopic analysis of the isolated compound. nih.govbiomedres.us This combination, often referred to as a hyphenated technique, ensures that the spectral data corresponds to the specific compound of interest, free from interfering isomers or impurities. ijfmr.com

Key Integrated Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for impurity profiling. researchgate.netbiomedres.us LC separates the target compound from its isomers and other impurities, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments. High-resolution mass spectrometry (HRMS) is particularly valuable, as it provides a highly accurate mass measurement, which helps in confirming the elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for definitive structural confirmation. nih.govsolubilityofthings.com For this compound, ¹H NMR is crucial for determining the substitution pattern on the aromatic ring, as the coupling constants and chemical shifts of the aromatic protons provide clear evidence of their relative positions. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. nih.gov Advanced 2D-NMR techniques may be employed to resolve complex spectral overlaps.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in the molecule. nih.govajrconline.org For this compound, characteristic absorption bands would confirm the presence of the sulfonamide group (S=O and S-N stretching vibrations) and the N-H group of the indoline ring. nih.govrsc.org

The data from these techniques are cross-correlated to build a complete and unambiguous profile of the molecule. For instance, a peak isolated by HPLC is analyzed by MS to confirm its molecular weight, by NMR to verify its precise isomeric structure, and by IR to confirm its functional groups. ajrconline.orgijfmr.com

| Technique | Purpose in Characterization | Typical Data/Findings for Indoline Sulfonamides |

| HPLC | Separates this compound from isomers (e.g., 5- and 6-isomers) and other impurities. biomedres.us | A distinct peak with a specific retention time corresponding to the target compound. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (with HRMS). nih.gov | A molecular ion peak corresponding to the exact mass of this compound. |

| ¹H NMR Spectroscopy | Elucidates the proton framework and confirms the 7-position substitution pattern. nih.gov | Distinct chemical shifts and coupling patterns for the aromatic protons, unique to the 1,2,3-trisubstituted benzene (B151609) ring system. |

| ¹³C NMR Spectroscopy | Confirms the carbon skeleton and the number of unique carbon atoms. nih.govmdpi.com | A specific number of signals corresponding to the carbon atoms in the indoline and sulfonamide moieties. |

| Infrared (IR) Spectroscopy | Identifies key functional groups. nih.govnih.gov | Characteristic stretching frequencies for N-H (indoline) and S=O (sulfonamide) bonds. rsc.org |

Emerging Analytical Technologies in Pharmaceutical Research

The field of pharmaceutical analysis is continually evolving, with new technologies offering greater sensitivity, efficiency, and resolving power. pharmafocusamerica.com These advancements are particularly relevant for the analysis of complex molecules like this compound, where precise isomer differentiation and trace impurity detection are critical. europeanpharmaceuticalreview.comnih.gov

Process Analytical Technology (PAT): This involves the use of real-time analytical tools, such as spectroscopy and chromatography, during the manufacturing process. pharmafocusamerica.com PAT enables continuous monitoring to ensure the final product meets quality standards, increasing efficiency and minimizing the risk of batch failure. drugpatentwatch.com

Ultra-High-Performance Liquid Chromatography (UHPLC): An evolution of HPLC, UHPLC utilizes columns with smaller particles, leading to significantly faster analysis times and higher resolution. drugpatentwatch.com This enhanced separation power is crucial for resolving closely related isomers and complex impurity profiles that may be present in this compound samples. sustainability-directory.com

Advanced Mass Spectrometry Techniques:

Ion Mobility-Mass Spectrometry (IM-MS): This technique adds another dimension of separation by differentiating ions based on their size, shape, and charge. This can be particularly effective in separating isomers that are difficult to resolve by chromatography alone. bioanalysis-zone.com

Hyphenated MS Techniques (e.g., LC-NMR-MS): The triple hyphenation of LC, NMR, and MS provides an extraordinary level of analytical detail from a single analysis, integrating separation, structural elucidation, and mass confirmation. researchgate.net

Artificial Intelligence (AI) and Machine Learning: AI and machine learning algorithms are increasingly being used to analyze complex analytical data. frontiersin.org These tools can recognize subtle patterns in spectroscopic (e.g., Raman, MS) data to differentiate between isomers with high accuracy, often surpassing traditional analysis methods. europeanpharmaceuticalreview.comnih.gov This approach shows promise for rapid and precise discrimination of closely related structures like indoline sulfonamide isomers. europeanpharmaceuticalreview.com

| Emerging Technology | Advantage over Traditional Methods | Application in this compound Research |

| Process Analytical Technology (PAT) | Real-time quality control during manufacturing. pharmafocusamerica.com | Monitoring the specific synthesis of the 7-isomer to minimize formation of other isomers. |

| UHPLC-MS/MS | Faster analysis with superior separation efficiency and high sensitivity. drugpatentwatch.com | Rapid and highly effective separation and quantification of this compound from its isomers and trace impurities. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Provides an additional dimension of separation based on molecular shape. bioanalysis-zone.com | Differentiation of isomers that may co-elute during chromatography. |

| Machine Learning-Enhanced Spectroscopy | Enhanced data interpretation for distinguishing highly similar molecules. europeanpharmaceuticalreview.com | High-accuracy classification and differentiation of this compound from its 5- and 6-isomers based on spectral data. |

Q & A

Q. How can researchers mitigate degradation of this compound in long-term stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.